2-(Diethylamino)-1-phenylethanone
Description
2-(Diethylamino)-1-phenylethanone (CAS RN: N/A; molecular formula: C₁₂H₁₉NO) is a tertiary amine-containing acetophenone derivative. Its structure features a ketone group at the 1-position of the phenyl ring and a diethylamino substituent at the 2-position (Figure 1). Its vaporization enthalpy (ΔvapH) is reported as 71.6 kJ/mol at 298 K, indicating moderate intermolecular interactions compared to other acetophenone derivatives .
Properties
CAS No. |
4061-29-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(diethylamino)-1-phenylethanone |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
KOTFYSVFYYKCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differentiators
Amino substituents: Diethylamino groups enhance basicity and solubility in polar solvents compared to dimethylamino or non-amino analogs.
Electron-withdrawing groups (e.g., Cl, thiadiazole): Increase melting/boiling points but reduce nucleophilic reactivity.
Phosphino groups: Enable catalytic applications, unlike amino or ketone functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
